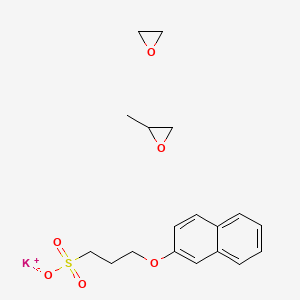
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is a chemical compound with the molecular formula C18H23KO6S and a molecular weight of 406.535. It is known for its use as a low-foaming anionic surfactant with good salt resistance, deep plating ability, high current efficiency, and excellent hydrolysis resistance . This compound is particularly utilized in the electroplating process, especially for acid galvanizing .
Vorbereitungsmethoden
The synthesis of polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt involves the following steps :
Reaction of Epoxy Naphthol with Propanol: Epoxy naphthol is reacted with propanol to produce epoxy naphthol propyl ether.
Reaction with Potassium Sulfonate: The resulting epoxy naphthol propyl ether is then reacted with potassium sulfonate in the required solvent to form the final product, polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt.
Analyse Chemischer Reaktionen
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another. These reactions often involve reagents such as halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane has a wide range of scientific research applications :
Chemistry: It is used as a purifying agent in the electroplating process, especially for acid galvanizing. Its low foaming and excellent hydrolysis resistance make it suitable for various chemical processes.
Biology: The compound’s surfactant properties are utilized in biological research for cell membrane studies and other applications.
Industry: It is widely used in industrial applications, particularly in the electroplating industry, due to its excellent performance in acid zinc baths.
Wirkmechanismus
The mechanism of action of polyethylene/propyleneglycol (beta-naphthyl) (3-sulfopropyl) diether, potassium salt involves its surfactant properties . It reduces surface tension, allowing for better dispersion and emulsification in various solutions. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, enhancing the compound’s effectiveness in its applications.
Vergleich Mit ähnlichen Verbindungen
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane is unique due to its low foaming, high salt resistance, and excellent hydrolysis resistance . Similar compounds include:
- Sulfopropylated polyalkoxylated beta-naphthol, alkali salt
- Oxirane, methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt
These compounds share similar surfactant properties but may differ in specific applications and performance characteristics.
Eigenschaften
IUPAC Name |
potassium;2-methyloxirane;3-naphthalen-2-yloxypropane-1-sulfonate;oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S.C3H6O.C2H4O.K/c14-18(15,16)9-3-8-17-13-7-6-11-4-1-2-5-12(11)10-13;1-3-2-4-3;1-2-3-1;/h1-2,4-7,10H,3,8-9H2,(H,14,15,16);3H,2H2,1H3;1-2H2;/q;;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDLGNENTVVHF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C1CO1.C1=CC=C2C=C(C=CC2=C1)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23KO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
120478-49-1 |
Source


|
| Record name | Oxirane, 2-methyl-, polymer with oxirane, 2-naphthalenyl 3-sulfopropyl ether, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Furancarboxaldehyde, 5-[8-(acetyloxy)-1,4-dihydro-1,4-dioxo-2-naphthalenyl]-, 2-(dimethylhydrazo](/img/new.no-structure.jpg)
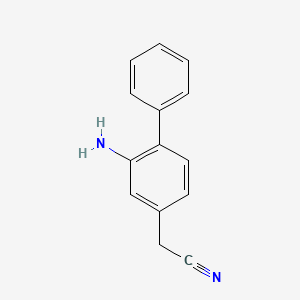
![[1,3]Dioxolo[4,5-f][1,4]diazocine](/img/structure/B568587.png)
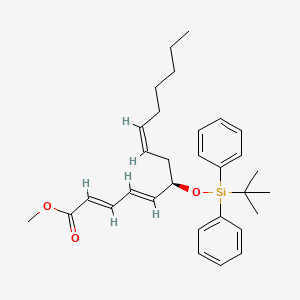
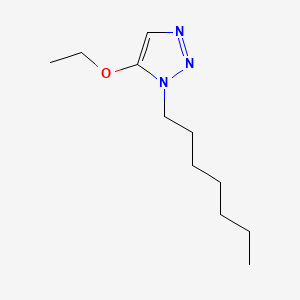
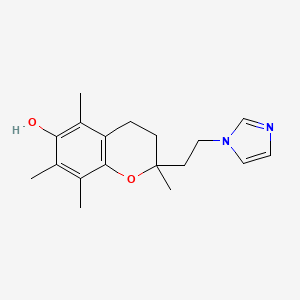
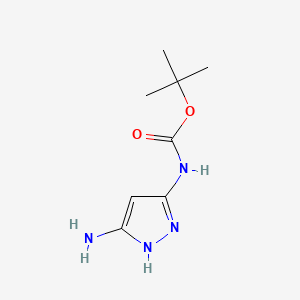
![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)
